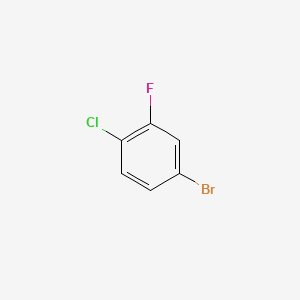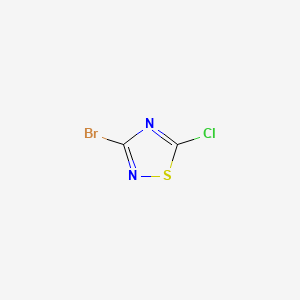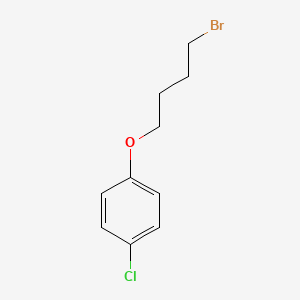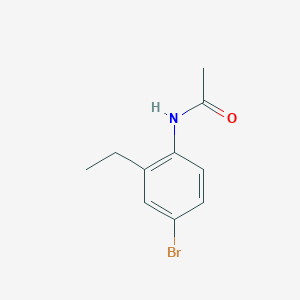
4-Bromo-1-chloro-2-fluorobenzene
概要
説明
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves multi-step reactions, including nitration, reduction, diazotization, and halogenation. For instance, 1,4-bis(bromomethyl)-2-fluorobenzene is synthesized from p-xylene through a four-step process with an overall yield of 30% . Similarly, 1-bromo-2,4-dinitrobenzene is produced from bromobenzene with a high yield of 94.8% . These methods could potentially be adapted for the synthesis of 4-Bromo-1-chloro-2-fluorobenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of halogenated benzene compounds can be studied using spectroscopic techniques and computational methods. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) methods . These techniques could be applied to 4-Bromo-1-chloro-2-fluorobenzene to determine its molecular structure and understand the influence of the halogen atoms on the benzene ring.
Chemical Reactions Analysis
Halogenated benzene compounds can participate in various chemical reactions, including nucleophilic aromatic substitution and coupling reactions. The study on no-carrier-added 1-bromo-4-[18F]fluorobenzene, for example, explored its use in 18F-arylation reactions . The reactivity of 4-Bromo-1-chloro-2-fluorobenzene in similar reactions could be inferred from these studies, although specific experiments would be required to confirm its behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene compounds are influenced by the presence and position of the halogen substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) . Additionally, thermodynamic properties like heat capacities, entropies, enthalpy changes, and their temperature correlations can be calculated . These analyses provide a comprehensive understanding of the compound's stability and reactivity, which would be relevant for 4-Bromo-1-chloro-2-fluorobenzene as well.
科学的研究の応用
-
Preparation of Benzonorbornadiene Derivatives
- Field : Organic Chemistry
- Application : 4-Bromo-1-chloro-2-fluorobenzene may be used in the preparation of benzonorbornadiene derivatives .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Synthesis of AZD3264
- Field : Medicinal Chemistry
- Application : 4-Bromo-1-chloro-2-fluorobenzene may also be used as a starting material in the multi-step synthesis of AZD3264, an IKK2 (inhibitor of nuclear factor κ-B kinase-2) inhibitor .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
F NMR Analysis
- Field : Analytical Chemistry
- Application : 1-Chloro-2-fluorobenzene was used in the 9 F NMR analysis of conversion of 3,4-fluoro- and 3-chloro-4-fluoroaniline by Rhodococcus sp. strain .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Microwave-Assisted Traceless Rapid Synthesis of Benzimidazolones
- Field : Organic Chemistry
- Application : It was used in microwave-assisted traceless rapid synthesis of benzimidazolones on Ameba resin .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Field : Organic Chemistry
- Application : 4-Bromo-2-chloro-1-fluorobenzene may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Precursor to Pharmaceuticals and Agrochemical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 4-Bromo-1-chloro-2-fluorobenzene has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Field : Organic Chemistry
- Application : 4-Bromo-2-chloro-1-fluorobenzene may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
-
Precursor to Pharmaceuticals and Agrochemical Intermediate
- Field : Pharmaceutical Chemistry
- Application : 4-Bromo-1-chloro-2-fluorobenzene has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not detailed in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-fluorobenzene | |
CAS RN |
60811-18-9 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)
![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)





![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)





